5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole
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Overview
Description
5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole intermediate, followed by its reaction with thiazole derivatives under specific conditions such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazole and thiazole derivatives, which can be further explored for their pharmacological properties .
Scientific Research Applications
5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired pharmacological effects. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 4-methyl-2-phenyl-1,3-thiazole derivatives
- Various substituted pyrazoles and thiazoles .
Uniqueness
What sets 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)pyrazol-3-yl]-4-methyl-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c1-13-18(24-19(22-13)14-5-3-2-4-6-14)17-11-12-21-23(17)16-9-7-15(20)8-10-16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHYGODSJBSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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